molecular formula C11H11ClO B2368247 3-(3-Chlorophenyl)cyclopentanone CAS No. 635682-02-9

3-(3-Chlorophenyl)cyclopentanone

Cat. No. B2368247
CAS RN: 635682-02-9
M. Wt: 194.66
InChI Key: MAFXUOFXJARAPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(3-Chlorophenyl)cyclopentanone”, we can refer to related compounds for potential synthesis methods. For instance, cyclopentanol, a related compound, can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol .


Molecular Structure Analysis

The molecular structure of “3-(3-Chlorophenyl)cyclopentanone” consists of a cyclopentanone ring with a 3-chlorophenyl group attached to it. The molecular formula is C11H11ClO .

Scientific Research Applications

Crystal Structure and Conformation

Research has been conducted on compounds similar to 3-(3-Chlorophenyl)cyclopentanone, focusing on their crystal structures and conformational aspects. For example, a study on a related compound, N-(4-Chlorophenyl)-4-(2-oxocyclopentyl)butyramide, analyzed its crystal structure, noting that the cyclopentanone ring adopts a twist conformation with weak intramolecular hydrogen bonding (Yu, Wei, & Zhou, 2008).

Organic Synthesis and Catalysis

In organic synthesis, derivatives of cyclopentanone, which include 3-(3-Chlorophenyl)cyclopentanone, have been utilized in various reactions. A study demonstrated the one-pot synthesis of 2,2-bis-(4-hydroxyphenyl)-cyclopentanone, showing the versatility of cyclopentanone derivatives in creating complex molecules (Seo, Kim, Lee, Katzenellenbogen, & Chi, 2008).

Photopolymerization and Optical Properties

Cyclopentanone derivatives have also been explored for their optical properties, particularly in photopolymerization. A study on multibranched benzylidene cyclopentanone dyes found that these compounds have significant two-photon absorption cross-sections, making them useful in photopolymerization systems (Wu, Zhao, Li, Shi, Wu, & Fang, 2006).

Biomass Conversion and Biofuels

Derivatives of cyclopentanone, including 3-(3-Chlorophenyl)cyclopentanone, have potential applications in biomass conversion and biofuel production. A study investigated the thermal decomposition of cyclopentanone, which is relevant for understanding its role in biofuel combustion (Pastoors, Bodi, Hemberger, & Bouwman, 2017).

Antimicrobial and Antitumor Activities

Some studies have explored the potential of cyclopentanone derivatives in medicinal chemistry, including antimicrobial and antitumor activities. For instance, a compound structurally related to cyclopentanone showed significant antimicrobial activity (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

Material Science and Catalysis

In material science and catalysis, cyclopentanone derivatives, such as 3-(3-Chlorophenyl)cyclopentanone, have been used to improve the stability of catalysts. A study on improving the stability of MgO-based catalysts for cyclopentanone aldol condensation via surface hydrophobization demonstrated this application (Ngo, Sooknoi, & Resasco, 2018).

Mechanism of Action

Mode of Action

They act as inhibitors of radical chain oxidation of organic compounds .

Action Environment

Cyclopentanone, a structural component of 3-(3-Chlorophenyl)cyclopentanone, can form explosive peroxides when exposed to air for a prolonged period . Its degradation in the environment can be slow, leading to accumulation over time . If released into water bodies, it may be harmful to aquatic organisms .

properties

IUPAC Name

3-(3-chlorophenyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10-3-1-2-8(6-10)9-4-5-11(13)7-9/h1-3,6,9H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFXUOFXJARAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)cyclopentanone

CAS RN

635682-02-9
Record name 3-(3-chlorophenyl)cyclopentan-1-one
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